molecular formula C14H13N3O3 B12028203 2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxo-N-(p-tolyl)acetamide

2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxo-N-(p-tolyl)acetamide

Cat. No.: B12028203
M. Wt: 271.27 g/mol
InChI Key: IMYDIOMTBQVJDD-OQLLNIDSSA-N
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Description

2-[(2E)-2-(2-furylmethylene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide is an organic compound that features a furan ring, a hydrazone linkage, and a substituted acetamide group

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

N'-[(E)-furan-2-ylmethylideneamino]-N-(4-methylphenyl)oxamide

InChI

InChI=1S/C14H13N3O3/c1-10-4-6-11(7-5-10)16-13(18)14(19)17-15-9-12-3-2-8-20-12/h2-9H,1H3,(H,16,18)(H,17,19)/b15-9+

InChI Key

IMYDIOMTBQVJDD-OQLLNIDSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CO2

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(2-furylmethylene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide typically involves the condensation of 2-furylmethylenehydrazine with N-(4-methylphenyl)-2-oxoacetamide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2E)-2-(2-furylmethylene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which 2-[(2E)-2-(2-furylmethylene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammation or cancer cell proliferation. The hydrazone linkage and the furan ring are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2E)-2-(2-furylmethylene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and specificity in various applications compared to similar compounds.

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